molecular formula C16H15N3O2S B5702021 Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester CAS No. 147992-81-2

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester

Cat. No.: B5702021
CAS No.: 147992-81-2
M. Wt: 313.4 g/mol
InChI Key: YLLZNWQWKOMTFP-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of amino and phenylamino groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[3,4-b]pyridine derivatives through further cyclization reactions . Another approach involves the use of 2-thioxopyridine-3-carbonitrile intermediates, which can be reacted with various reagents to form the desired thienopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl groups, or aryl groups onto the thienopyridine core.

Scientific Research Applications

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of kinases or other enzymes, disrupting signaling pathways that are critical for the survival and proliferation of cancer cells . The presence of amino and phenylamino groups enhances its binding affinity to these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenylamino groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-21-16(20)14-13(17)12-11(8-9-18-15(12)22-14)19-10-6-4-3-5-7-10/h3-9H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLZNWQWKOMTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170781
Record name Ethyl 3-amino-4-(phenylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147992-81-2
Record name Ethyl 3-amino-4-(phenylamino)thieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147992-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-(phenylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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